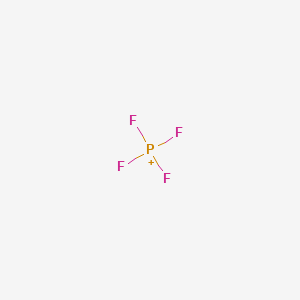

Tetrafluorophosphanium

Description

Tetrafluorophosphanium ([PF₄]⁺) is a cationic phosphorus-fluorine compound characterized by a tetrahedral geometry, where phosphorus exhibits a +5 oxidation state. This species is stabilized by strong P–F covalent bonds and is often associated with counteranions such as hexafluorophosphate (PF₆⁻) in salts like tetrabutylammonium hexafluorophosphate (C₁₆H₃₆F₆NP) . Structurally, phosphorus in [PF₄]⁺ adopts a coordination number of six in certain complexes, as observed in (pentane-2,4-dionato)-tetrafluorophosphorus, where the phosphorus atom coordinates with four fluorine atoms and two oxygen atoms from the β-diketonate ligand .

Properties

CAS No. |

7236-90-0 |

|---|---|

Molecular Formula |

F4P+ |

Molecular Weight |

106.967375 g/mol |

IUPAC Name |

tetrafluorophosphanium |

InChI |

InChI=1S/F4P/c1-5(2,3)4/q+1 |

InChI Key |

NHEJMCHRGUAKFT-UHFFFAOYSA-N |

SMILES |

F[P+](F)(F)F |

Canonical SMILES |

F[P+](F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Phosphorus-Fluorine Compounds

Structural and Geometric Properties

- Tetrafluorophosphanium ([PF₄]⁺): Coordination: Six-coordinate in complexes (e.g., with β-diketonate ligands), forming a distorted octahedral geometry. Bond Lengths: Average P–F bond length ≈ 1.719 Å, indicative of strong covalent bonding . Notable Features: Exhibits boat-shaped ligand conformations and slight deviations in molecular symmetry .

Hexafluorophosphate (PF₆⁻) :

Tetrafluoropyridylphosphines :

Spectroscopic Data

Thermal and Chemical Stability

- [PF₄]⁺ Salts : Moderate thermal stability; decompose above 200°C, releasing PF₃ and F₂ gases. Sensitive to hydrolysis in aqueous media .

- PF₆⁻ Salts (e.g., C₁₆H₃₆F₆NP) : High thermal stability (decomposition >300°C). Widely used as electrolytes in lithium-ion batteries due to inertness in polar aprotic solvents .

- Fluorinated Phosphine Ligands : Stable under inert atmospheres but degrade in the presence of moisture or oxygen, limiting their catalytic applications .

Key Research Findings and Limitations

Structural Flexibility of [PF₄]⁺ : The β-diketonate complex of [PF₄]⁺ demonstrates how ligand choice can stabilize unusual coordination geometries, though synthetic routes remain labor-intensive .

PF₆⁻ Dominance in Industry : Despite [PF₄]⁺'s structural interest, PF₆⁻ salts dominate practical applications due to superior stability and ease of synthesis .

Basicity Trends in Fluorinated Phosphines : Fluorine substitution reduces phosphine basicity, a critical factor in designing catalysts for specific reaction environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.